

# ELA-11: A Potential Biomarker in the Complex Pathophysiology of Preeclampsia

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

Preeclampsia, a hypertensive disorder of pregnancy, remains a leading cause of maternal and fetal morbidity and mortality worldwide.[1][2][3] Its unpredictable onset and complex pathophysiology underscore the urgent need for reliable biomarkers for early diagnosis and therapeutic intervention.[1][4] Recently, ELABELA (ELA), an endogenous ligand of the apelin receptor (APJ), has emerged as a promising candidate. This technical guide provides a comprehensive overview of the current understanding of ELA-11's role in preeclampsia, detailing its signaling pathways, summarizing key quantitative data, and outlining experimental protocols for its investigation.

# Introduction to Preeclampsia and the Apelinergic System

Preeclampsia is a multi-system disorder that typically manifests after 20 weeks of gestation with new-onset hypertension and proteinuria or other signs of end-organ damage.[2][3] The pathophysiology is thought to originate in the placenta, with inadequate trophoblast invasion and spiral artery remodeling leading to placental ischemia and the release of anti-angiogenic and pro-inflammatory factors into the maternal circulation.[5][6]



The apelinergic system, comprising the G protein-coupled receptor APJ and its endogenous ligands, apelin and ELA, plays a crucial role in cardiovascular homeostasis, angiogenesis, and fluid balance.[7][8][9] Both apelin and ELA are expressed in the placenta, suggesting their involvement in pregnancy-related processes.[9][10] ELA, a 32-amino acid peptide, has been shown to be critical for heart development and has potent vasodilatory effects.[10]

## ELA-11 as a Potential Biomarker: A Tale of Controversy

The potential of circulating ELA-11 as a biomarker for preeclampsia is an area of active investigation, with conflicting findings reported in the literature. Some studies suggest a significant reduction in serum ELA levels in women with preeclampsia, particularly early-onset preeclampsia, correlating with disease severity.[11][12] Conversely, other studies have found no significant difference in circulating ELA concentrations between preeclamptic and normotensive pregnancies.[13][14][15][16] This discrepancy highlights the need for standardized measurement protocols and larger cohort studies to clarify the diagnostic and prognostic value of ELA-11.

### Table 1: Circulating ELA-11 Levels in Preeclampsia



| Study<br>Population                                                     | Sample Type            | ELA-11 Levels<br>in<br>Preeclampsia<br>vs. Controls                              | Key Findings<br>& Correlations                                                                                                                                                                         | Reference    |
|-------------------------------------------------------------------------|------------------------|----------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Early-onset PE<br>(EoPE), Late-<br>onset PE (LoPE),<br>Healthy controls | Serum                  | Significantly<br>reduced in EoPE<br>compared to<br>LoPE and<br>controls.         | Strong inverse relationship with mean arterial pressure; moderate correlation with gestational age and platelet count. Cutoff >9.15 ng/mL predicted EoPE with 96.7% sensitivity and 93.3% specificity. | [11]         |
| Preterm preeclampsia (<34 weeks) and matched controls                   | Plasma                 | No significant difference. (Median: 28.5 pg/mL in PE vs. 20.5 pg/mL in controls) | In contrast,<br>sFLT1 was 16.8-<br>fold higher in the<br>preeclamptic<br>group.                                                                                                                        | [13][15][16] |
| Preeclampsia<br>patients and<br>healthy pregnant<br>women               | Plasma                 | Reduced in preeclampsia patients; lower in severe preeclampsia.                  | Negatively correlated with uric acid, creatinine, cystatin C, and blood pressure.                                                                                                                      | [12]         |
| Women destined to develop pregnancy-induced hypertension                | Serum (10-14<br>weeks) | No significant difference in early pregnancy.                                    | Women with later PE had a slightly higher median concentration (74.80 ng/mL vs.                                                                                                                        | [14]         |



| (PIH), gestational                                |       |                    | 66.30 ng/mL),    |
|---------------------------------------------------|-------|--------------------|------------------|
| hypertension                                      |       |                    | but this was not |
| (GH), or PE                                       |       |                    | statistically    |
|                                                   |       |                    | significant.     |
| Late-onset preeclampsia and normal pregnant women | Serum | Significantly      |                  |
|                                                   |       | lower in late-     |                  |
|                                                   |       | onset              |                  |
|                                                   |       | preeclampsia       | [17]             |
|                                                   |       | $(12.57 \pm 7.77)$ |                  |
|                                                   |       | ng/mL vs. 36.99    |                  |
|                                                   |       | ± 23.58 ng/mL).    |                  |

## Signaling Pathways and Proposed Mechanism of Action

ELA-11 exerts its biological effects by binding to the APJ receptor, which is expressed on various cell types, including endothelial cells and trophoblasts. The downstream signaling pathways are believed to play a protective role in the placenta.

### **ELA-11/APJ Signaling Pathway**

Activation of the APJ receptor by ELA-11 is thought to initiate several intracellular signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[7][10] These pathways are crucial for cell survival, proliferation, migration, and angiogenesis. In the context of the placenta, ELA-11 is proposed to promote trophoblast invasion and spiral artery remodeling, processes that are impaired in preeclampsia.[12] Furthermore, the ELA-11/APJ axis may protect placental trophoblasts from hypoxia-induced oxidative stress, a key feature of preeclamptic placentas. [18]











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. Animal models of preeclampsia PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-eclampsia Wikipedia [en.wikipedia.org]
- 3. Pre-eclampsia part 1: current understanding of its pathophysiology PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of preeclampsia: current approach and future perspectives PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal Models of Preeclampsia: Investigating Pathophysiology and Therapeutic Targets -PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. researchgate.net [researchgate.net]
- 8. Modulation of apelin and APJ receptor in normal and preeclampsia-complicated placentas
   PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. mdpi.com [mdpi.com]
- 11. Elabela is a reliable biomarker for predicting early onset preeclampsia: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Maternal Plasma Elabela, a Biomarker for the Severity and Kidney Function of Human Preeclampsia [imrpress.com]
- 13. ELABELA/APELA Levels Are Not Decreased in the Maternal Circulation or Placenta among Women with Preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Association between ELABELA Serum Concentrations in First Trimester and Pregnancy-Induced Hypertension PMC [pmc.ncbi.nlm.nih.gov]
- 15. ELABELA/APELA Levels Are Not Decreased in the Maternal Circulation or Placenta among Women with Preeclampsia PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Predicting late-onset preeclampsia by detecting ELABELA content using an immunochromatographic colloidal gold test strip: Blood ELABELA content predicts the risk of pre-eclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Apelin/APJ system protects placental trophoblasts from hypoxia-induced oxidative stress through activating PI3K/Akt signaling pathway in preeclampsia - PubMed [pubmed.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [ELA-11: A Potential Biomarker in the Complex Pathophysiology of Preeclampsia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11770342#ela-11-as-a-potential-biomarker-in-preeclampsia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com